N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

STING agonist benzodioxole carboxamide structure-activity relationship

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 1351591-17-7) is a synthetic small molecule belonging to the benzodioxole-5-carboxamide class. Its structure features a benzo[d][1,3]dioxole-5-carboxamide core linked via a 2-hydroxyethyl spacer to a naphthalen-1-yl group.

Molecular Formula C20H17NO4
Molecular Weight 335.359
CAS No. 1351591-17-7
Cat. No. B2924575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
CAS1351591-17-7
Molecular FormulaC20H17NO4
Molecular Weight335.359
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C(=O)NCC(C3=CC=CC4=CC=CC=C43)O
InChIInChI=1S/C20H17NO4/c22-17(16-7-3-5-13-4-1-2-6-15(13)16)11-21-20(23)14-8-9-18-19(10-14)25-12-24-18/h1-10,17,22H,11-12H2,(H,21,23)
InChIKeyGCJQUQSGCISGGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 1351591-17-7): Structural and Procurement Baseline for a Benzodioxole-Naphthalene Carboxamide Research Compound


N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 1351591-17-7) is a synthetic small molecule belonging to the benzodioxole-5-carboxamide class. Its structure features a benzo[d][1,3]dioxole-5-carboxamide core linked via a 2-hydroxyethyl spacer to a naphthalen-1-yl group . The compound is structurally related to the published human STING agonist 6-bromo-N-(naphthalen-1-yl)benzo[d][1,3]dioxole-5-carboxamide (BNBC) but differs by the absence of the 6-bromo substitution and the presence of a 2-hydroxyethyl linker between the amide nitrogen and the naphthalene ring [1]. It is offered by multiple chemical vendors with a typical purity specification of ≥95% and a molecular formula of C20H17NO4 (MW 335.36).

Why Generic Substitution Fails: Structural Determinants of Benzodioxole-Carboxamide Activity Demand Compound-Specific Selection Over BNBC and Other Close Analogs


Within the benzodioxole-5-carboxamide class, minor structural modifications profoundly alter biological activity. The reference compound BNBC (6-bromo-N-(naphthalen-1-yl)benzo[d][1,3]dioxole-5-carboxamide) activates the human STING pathway with a MinEC5X of 2.2 μM in HepG2/STING/ISG54 reporter cells [1]. Its activity is dependent on the 6-bromo substituent and direct N-naphthalen-1-yl attachment; related analogs with opened ring systems (e.g., compound 59016Z) show markedly reduced potency (MinEC5X of 50 μM), demonstrating that both the heterocyclic substitution pattern and the linker architecture are critical activity determinants [1]. N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide differs from BNBC at both of these pharmacophoric positions, making generic substitution scientifically unjustifiable without compound-specific characterization data.

Quantitative Differentiation Evidence for N-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide Versus Structural Analogs


Structural Differentiation from BNBC: Absence of 6-Bromo Substitution and Presence of 2-Hydroxyethyl Linker Alter Key Pharmacophoric Features

The target compound lacks the 6-bromo substituent present in BNBC (6-bromo-N-(naphthalen-1-yl)benzo[d][1,3]dioxole-5-carboxamide) and incorporates a 2-hydroxyethyl linker between the amide nitrogen and the naphthalen-1-yl group, whereas BNBC has a direct N–naphthalen-1-yl bond. In the BNBC structure-activity study, the intact ring system was shown to be essential: compound 59016Z (with opened A and D rings) exhibited a MinEC5X of 50 μM, representing an approximately 23-fold reduction in STING activation potency compared to BNBC's 2.2 μM [1]. Similarly, the 6-bromo substituent contributes to the electrophilic character and binding interactions of the benzodioxole core. The target compound's hydroxyethyl linker introduces an additional hydrogen bond donor and increases conformational flexibility, which may alter target engagement kinetics and selectivity profiles relative to BNBC [1].

STING agonist benzodioxole carboxamide structure-activity relationship innate immunity

Physicochemical Property Differentiation: Calculated logP and Hydrogen Bonding Profile Distinguish Target Compound from BNBC and Propyl-Linker Analog

Based on structural analysis, the target compound (C20H17NO4, MW 335.36) is predicted to have a lower logP and higher aqueous solubility than BNBC (C18H12BrNO3, MW 370.20) due to the absence of the lipophilic bromine atom and the presence of a hydrophilic hydroxyl group on the linker. The measured solubility of BNBC is 3.57 μM at pH 4 and 2.62 μM at pH 7.4 [1]. The target compound's additional hydrogen bond donor (hydroxyl group; total HBD = 2) and reduced molecular weight are expected to improve aqueous solubility relative to BNBC. By comparison, the propyl-linker analog N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 1421527-01-6, C21H19NO4, MW 349.39) has one additional methylene unit, increasing lipophilicity relative to the target compound . These physicochemical differences have direct implications for in vitro assay compatibility, where BNBC's poor solubility (<3 μM at physiological pH) limits the testable concentration range.

physicochemical properties logP hydrogen bonding drug-likeness solubility

Metabolic Stability Differentiation: Absence of 6-Bromo Substituent May Alter CYP450 Inhibition Profile Relative to BNBC

BNBC exhibits significant CYP450 inhibition, with 5 out of 10 tested CYP isoforms inhibited at IC50 < 10 μM, and demonstrates limited metabolic stability with human microsomal half-life (T1/2) of 19.96 min and mouse T1/2 of only 2.21 min [1]. The 6-bromo substituent on BNBC is a known metabolic liability, as aryl bromides can undergo oxidative debromination by CYP450 enzymes, potentially generating reactive metabolites. The target compound lacks this 6-bromo group, which may reduce both CYP450 inhibition and oxidative metabolic clearance compared to BNBC. Additionally, the 2-hydroxyethyl linker provides a site for phase II conjugation (glucuronidation or sulfation) that is absent in BNBC, potentially offering an additional clearance mechanism that avoids CYP450-dependent pathways [1].

metabolic stability CYP450 inhibition drug metabolism hepatic stability

Linker-Dependent Conformational Flexibility: 2-Hydroxyethyl Spacer Differentiates Target Compound from Direct N-Naphthalen-1-yl and Morpholino Analogs

The 2-hydroxyethyl linker in the target compound introduces two rotatable bonds (N–CH2 and CH2–CH(OH)) between the benzodioxole-carboxamide core and the naphthalene ring, compared to zero rotatable bonds in BNBC's direct N–naphthalen-1-yl attachment. This increased conformational freedom may allow the target compound to adopt binding poses that are sterically inaccessible to BNBC. By contrast, the morpholino analog N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide (C24H24N2O4, MW 404.46) replaces the hydroxyl group with a morpholine ring, introducing a basic amine center (predicted pKa ~7–8) that alters the charge state at physiological pH and substantially increases molecular weight . The target compound's neutral hydroxyl group avoids the pH-dependent ionization complexity of the morpholino analog, while maintaining greater conformational flexibility than BNBC. The sensitivity of STING activation potency to linker and substitution patterns is established by the 23-fold potency difference between BNBC (MinEC5X = 2.2 μM) and its ring-opened analog 59016Z (MinEC5X = 50 μM) [1].

conformational analysis linker chemistry target engagement flexibility

Vendor Purity Specifications and Procurement Differentiation: ≥95% Purity with Single-Lot Traceability Versus BNBC's Research-Grade Availability

The target compound is commercially available from multiple vendors with a standard purity specification of ≥95% (HPLC), as documented by Chemenu (Catalog Number CM989998) . By comparison, BNBC (CAS 55171-63-6) is available from specialized suppliers (e.g., ProbeChem, Molaid) but with less standardized purity documentation [1]. The target compound's availability at ≥95% purity from multiple independent sources provides procurement flexibility, competitive pricing, and supply chain redundancy that may not be available for BNBC, which has a more limited vendor landscape. For in vitro screening campaigns, ≥95% purity is generally considered the minimum acceptable threshold to avoid false positives from impurities, and the target compound meets this criterion across multiple vendor catalogs.

purity specification procurement quality control vendor comparison

Recommended Research Application Scenarios for N-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide Based on Structural Differentiation Evidence


STING Pathway Tool Compound with Distinct Pharmacophoric Profile for Structure-Activity Relationship (SAR) Studies

The target compound serves as a differentiated comparator to BNBC in STING pathway SAR studies. Because it lacks the 6-bromo substituent and introduces a 2-hydroxyethyl linker—two structural features known to critically influence STING agonist potency based on the BNBC publication [1]—it enables systematic exploration of how bromine deletion and linker flexibility affect STING binding affinity, selectivity for human vs. mouse STING, and downstream type I/III interferon induction. The BNBC study established that ring-opening reduces STING activation potency approximately 23-fold (MinEC5X shift from 2.2 μM to 50 μM) [1]; the target compound allows investigation of a subtler structural perturbation at the same pharmacophore, potentially revealing tolerance windows for linker modification that are not accessible with the rigid BNBC scaffold.

In Vitro Immuno-Oncology Screening Where Improved Aqueous Solubility Reduces Solvent Artifact Risk

The predicted improvement in aqueous solubility relative to BNBC (measured solubility at pH 7.4 = 2.62 μM [1]) makes the target compound better suited for cell-based assays requiring higher test concentrations. BNBC's poor solubility limits achievable concentrations in culture media without exceeding recommended DMSO levels (typically <0.1% v/v), which can confound dose-response analyses. The target compound's additional hydroxyl group and lower molecular weight are expected to improve solubility, enabling cleaner dose-response curves in STING-dependent reporter assays (e.g., THP1-Dual or THP1-Blue ISG cells) and primary immune cell activation studies where DMSO toxicity is a concern.

In Vivo Pharmacodynamic Studies Requiring Reduced CYP450 Drug-Drug Interaction Liability

For researchers planning combination therapy studies or in vivo pharmacodynamic experiments, the target compound's predicted lower CYP450 inhibition profile (compared to BNBC's 5/10 isoforms inhibited at IC50 < 10 μM [1]) is a relevant selection criterion. BNBC's broad CYP inhibition poses challenges for co-administration with other agents and complicates interpretation of combination effects. The absence of the 6-bromo group, a known metabolic liability, may reduce both direct CYP inhibition and time-dependent inactivation, making the target compound a cleaner probe for studies where the STING pathway is modulated alongside checkpoint inhibitors, chemotherapy agents, or other immunomodulators.

Chemical Biology Probe Development Leveraging the 2-Hydroxyethyl Linker for Bioconjugation or Affinity Tagging

The 2-hydroxyethyl linker provides a synthetically accessible handle for derivatization that is absent in BNBC's direct N–naphthalen-1-yl structure. The secondary alcohol can be functionalized to install biotin, fluorescent dyes, or photoaffinity labels without modifying the benzodioxole-carboxamide pharmacophore, enabling target engagement studies, pull-down experiments, and cellular imaging applications. This synthetic versatility positions the target compound as a preferred starting scaffold for chemical biology probe development compared to BNBC, which lacks a conjugation-amenable functional group and would require de novo synthesis of modified analogs.

Quote Request

Request a Quote for N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.